N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-5-7-15(8-6-14)22-18(28)12-29-19-10-9-17-23-24-20(26(17)25-19)16-4-2-3-11-21-16/h2-11H,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYWPEYUYIJTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: Starting with pyridine-2-carboxylic acid, the compound undergoes cyclization with hydrazine to form the pyridazinyl core.
Triazolo Ring Formation: The pyridazinyl intermediate is then reacted with an appropriate azide to form the triazolo ring through a cycloaddition reaction.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine.
Final Coupling: The acetylated intermediate is coupled with 4-acetylphenylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Triazolopyridazine Core
The triazolopyridazine scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-Withdrawing vs. In contrast, the pyridin-2-yl group in the target compound offers a balance of polarity and aromatic interactions.
- Acetyl vs. Acetamido : The 4-acetylphenyl group (target) is more electron-withdrawing than the acetamido group in , which may alter metabolic pathways or target affinity.
- Furan vs. Pyridine : The furan-2-yl substituents in introduce a heterocyclic oxygen, possibly contributing to anti-exudative effects via hydrogen bonding.
Biological Activity
N-(4-acetylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with notable biological activity. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of 404.4 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Enzyme Inhibition
This compound is also noted for its ability to inhibit specific enzymes. In studies involving triazolethiones, compounds with similar structures demonstrated inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders . The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive functions.
Antioxidant Properties
Antioxidant activity is another area of interest for compounds in this class. Some derivatives have been reported to exhibit high antioxidant activity, which is beneficial in combating oxidative stress-related diseases . This property makes them candidates for further investigation in the context of chronic diseases where oxidative damage is a concern.
Case Studies and Research Findings
A variety of studies have explored the biological activities of triazole derivatives:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various triazole compounds against multiple pathogens. Results indicated that certain derivatives showed significant inhibitory effects on bacterial growth, supporting their potential use as antimicrobial agents .
- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that modifications to the triazole ring could enhance the inhibitory potency against AChE. This suggests that structural variations can lead to improved therapeutic profiles for neurological applications .
- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals in vitro, demonstrating promising results that warrant further exploration into their use as antioxidant agents .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Antimicrobial Activity | AChE Inhibition | Antioxidant Activity |
|---|---|---|---|
| Compound A | Moderate | Yes | High |
| Compound B | Significant | Yes | Moderate |
| This compound | Significant | Yes | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
